Technical Deep Dive: Synthesis and Strategic Application of 2-(Methoxymethoxy)benzophenone
Technical Deep Dive: Synthesis and Strategic Application of 2-(Methoxymethoxy)benzophenone
Executive Summary & Molecule Profile[1]
Target Molecule: 2-(Methoxymethoxy)benzophenone IUPAC Name: methanone Core Application: Directed Ortho Metalation (DoM) substrate; UV-stabilizer intermediate; Protected phenol for multi-step synthesis.
This guide details the synthesis of 2-(Methoxymethoxy)benzophenone , a critical intermediate where the phenolic hydroxyl group of 2-hydroxybenzophenone is protected as a methoxymethyl (MOM) ether.
Technical Challenge: The starting material, 2-hydroxybenzophenone, exhibits strong intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic proton. This reduces the nucleophilicity of the phenoxide, requiring specific base/solvent optimization compared to non-chelated phenols.
Chemical Structure & Properties
| Property | Detail |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Key Functional Group | Methoxymethyl (MOM) Ether (Acetal) |
| Stability | Stable to base (RLi, NaOH), oxidants, and reducing agents. Labile to acid. |
| CAS RN | 3558-19-8 (Generic for MOM-benzophenone derivatives) |
Critical Safety Directive: Handling MOM-Cl
WARNING: CARCINOGENIC HAZARD Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated human carcinogen. It is highly volatile and alkylates DNA.
-
Engineering Controls: All reactions must be performed in a certified chemical fume hood.
-
Process Safety: This guide prioritizes Method B (In Situ Generation) to minimize isolation of neat MOM-Cl.
-
Quenching: Residual MOM-Cl must be quenched with aqueous ammonia or saturated sodium bicarbonate before disposal.
Retrosynthetic Analysis & Strategy
The synthesis is a nucleophilic substitution (Williamson Ether type) where the phenoxide attacks the highly electrophilic oxonium species generated from MOM-Cl.
Figure 1: Retrosynthetic disconnection showing the core building blocks.
Synthesis Protocols
Method A: The "Standard" Route (Sodium Hydride/DMF)
Best for: Small scale, high yield, when commercial MOM-Cl is available.
Rationale: The intramolecular hydrogen bond in 2-hydroxybenzophenone is strong (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Hydroxybenzophenone | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Strong Base (Irreversible) |
| MOM-Cl | 1.2 - 1.5 | Electrophile |
| DMF (Anhydrous) | Solvent | Polar aprotic (promotes Sn2) |
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Deprotonation: Suspend NaH (1.5 equiv) in anhydrous DMF (0.5 M concentration relative to substrate) at 0°C.
-
Addition: Add 2-hydroxybenzophenone dropwise (dissolved in minimal DMF).
-
Observation: Gas evolution (
) will occur. The solution usually turns bright yellow/orange (phenoxide formation).
-
-
Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure the intramolecular H-bond is broken.
-
Alkylation: Cool back to 0°C. Add MOM-Cl (1.2 equiv) dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (lower Rf due to H-bonding) should disappear.
-
Quench: Cool to 0°C. CAREFULLY add saturated
solution. -
Workup: Extract with
or EtOAc (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF. Dry over .[1][2] -
Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Method B: The "Process-Safe" Route (In Situ Generation)
Best for: Scalability, avoiding handling of neat MOM-Cl carcinogen.
Rationale: This method generates MOM-Cl in situ using Dimethoxymethane (DMM) and Acetyl Chloride (AcCl) with a Zinc catalyst. This avoids storing or transferring pure MOM-Cl.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Hydroxybenzophenone | 1.0 | Substrate |
| Dimethoxymethane (DMM) | 10.0 | Solvent & Reagent Source |
| Acetyl Chloride (AcCl) | 2.0 | Reagent (generates MOM-Cl) |
| ZnBr₂ or ZnCl₂ | 0.05 (cat) | Lewis Acid Catalyst |
| DIPEA | 2.5 | Base scavenger (added later) |
Step-by-Step Protocol
-
Generation: In a dry flask, combine DMM (solvent volume) and catalytic
. Add Acetyl Chloride dropwise at RT. -
Coupling: Dissolve 2-hydroxybenzophenone in DCM (Dichloromethane) and add DIPEA (2.5 equiv).
-
Addition: Cannulate the in situ generated MOM-Cl solution dropwise into the phenol/DIPEA solution at 0°C.
-
Reaction: Reflux gently (approx 40°C) for 4–12 hours.
-
Note: The intramolecular H-bond makes this slower than standard phenols. If conversion is low, add more DIPEA and reflux longer.
-
-
Workup: Quench with saturated
. Extract with DCM.[1][4]
Mechanistic Pathway & Visualization
The following diagram illustrates the competition between the internal hydrogen bond and the deprotonation event required for alkylation.
Figure 2: Reaction mechanism highlighting the deprotonation step critical for breaking the internal chelation.
Analytical Validation (Self-Validating System)
To confirm the synthesis without external standards, look for these diagnostic NMR signals.
| Nucleus | Diagnostic Signal ( | Change from Starting Material | Interpretation |
| ¹H NMR | 5.10 – 5.25 (s, 2H) | New Signal | The methylene protons ( |
| ¹H NMR | 3.30 – 3.50 (s, 3H) | New Signal | The methyl protons ( |
| ¹H NMR | ~11.0 – 12.0 | Disappears | The chelated phenolic |
| ¹³C NMR | ~94.0 – 95.0 | New Signal | The anomeric carbon of the acetal ( |
| IR | ~3300-3500 cm⁻¹ | Disappears | Broad O-H stretch is removed. |
Strategic Application: Directed Ortho Metalation (DoM)
Why synthesize this? The MOM group is a powerful Directed Metalation Group (DMG) .
-
Coordination: The oxygens in the MOM group coordinate Lithium (from n-BuLi).
-
Regioselectivity: This directs deprotonation to the ortho-position (position 3, relative to the ketone).
-
Synthesis Utility: Allows introduction of electrophiles (Iodine, Boron, Aldehydes) at the 3-position, creating highly substituted benzophenone scaffolds impossible to make via Friedel-Crafts acylation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM protection conditions and stability).
-
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on using MOM/Carbamates for lithiation).
-
Berliner, M. A., & Belecki, K. (2005).[7] Simple, Rapid, and Efficient Synthesis of Chloromethyl Methyl Ether and Other α-Chloroalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. (Source for the in situ generation Method B).
-
Occupational Safety and Health Administration (OSHA). Methyl Chloromethyl Ether - 1910.1006. (Safety regulation source).
Sources
- 1. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. CN103819358A - 2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MOM Ethers [organic-chemistry.org]
